molecular formula C26H41LiN7O17P3S B025289 (C5:1) Coenzyme A lithium salt CAS No. 108347-83-7

(C5:1) Coenzyme A lithium salt

Cat. No. B025289
M. Wt: 856.6 g/mol
InChI Key: XFSTZOBMDWRSLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of lithium salts often involves the reaction of lithium with organic or inorganic compounds. For example, Benrabah et al. (1993) detailed the synthesis of a novel lithium salt with a bulky delocalized anion through the reaction of (CF3SO2)2CHNa with an acid chloride C6H5COCl, highlighting the versatility of lithium in forming various compounds (Benrabah, Sanchez, & Armand, 1993).

Molecular Structure Analysis

The molecular structure of lithium salts can significantly vary depending on the ligands involved. For instance, lithium and sodium complexes with OOO-tridentate bis(phenolate) ligands have been synthesized and characterized, showing different nuclear structures based on the coordination environment of lithium ions (Huang et al., 2010).

Chemical Reactions and Properties

Lithium salts exhibit a range of chemical reactions and properties, including acting as "redox active" p-type dopants for organic semiconductors, demonstrating their ability to alter electrical properties in various materials (Abate et al., 2013).

Physical Properties Analysis

The physical properties of lithium salts, such as crystallinity and conductivity, can be significantly influenced by the nature of the anions and the molecular structure. For example, the addition of a novel lithium salt to a polymer matrix has been shown to reduce the crystallinity of the host polymer and enhance conductivity, demonstrating the impact of lithium salts on material properties (Benrabah et al., 1993).

Chemical Properties Analysis

The chemical properties of lithium salts, such as their reactivity and stability, are crucial for various applications. Lithium superoxide, for instance, exhibits high ionic characteristics and can be considered as a lithium cation bonded to a superoxide anion by Coulombic forces, indicating the diverse chemical behavior of lithium compounds (Andrews, 1969).

Safety And Hazards

“(C5:1) Coenzyme A lithium salt” may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

properties

InChI

InChI=1S/C26H42N7O17P3S.Li/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33;/h9,12-13,15,19-21,25,36-37H,5-8,10-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSTZOBMDWRSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585215
Record name beta-Methylcrotonyl coenzyme A lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

856.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(C5:1) Coenzyme A lithium salt

CAS RN

108347-83-7
Record name beta-Methylcrotonyl coenzyme A lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Methylcrotonyl coenzyme� A lithium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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